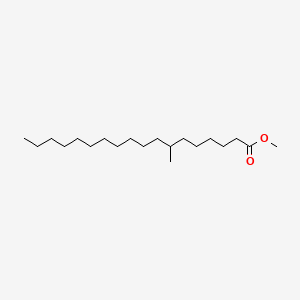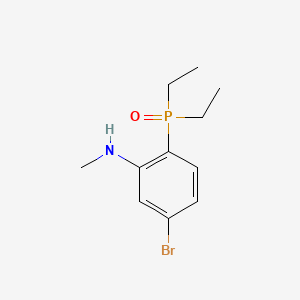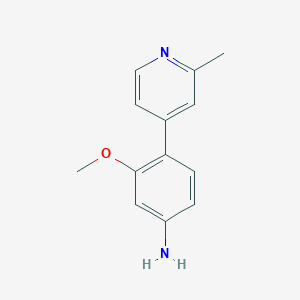
3-Methoxy-4-(2-methylpyridin-4-yl)benzenamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-4-(2-methylpyridin-4-yl)benzenamine is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with a methoxy group and a 2-methylpyridin-4-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(2-methylpyridin-4-yl)benzenamine typically involves the following steps:
Nitration: The starting material, 3-methoxyaniline, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Coupling Reaction: The resulting amine is coupled with 2-methylpyridine-4-boronic acid using a palladium-catalyzed Suzuki coupling reaction to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by efficient purification techniques such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
3-Methoxy-4-(2-methylpyridin-4-yl)benzenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups onto the benzene ring.
科学的研究の応用
3-Methoxy-4-(2-methylpyridin-4-yl)benzenamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of 3-Methoxy-4-(2-methylpyridin-4-yl)benzenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3-Methoxyaniline: A precursor in the synthesis of 3-Methoxy-4-(2-methylpyridin-4-yl)benzenamine.
2-Methylpyridine: Another precursor used in the synthesis.
4-Methoxy-2-methylbenzenamine: A structurally similar compound with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C13H14N2O |
|---|---|
分子量 |
214.26 g/mol |
IUPAC名 |
3-methoxy-4-(2-methylpyridin-4-yl)aniline |
InChI |
InChI=1S/C13H14N2O/c1-9-7-10(5-6-15-9)12-4-3-11(14)8-13(12)16-2/h3-8H,14H2,1-2H3 |
InChIキー |
LBGXDXKWOLRZAZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC(=C1)C2=C(C=C(C=C2)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[2-(Diethylamino)ethyl]-2,5-dimethylaniline](/img/structure/B13942334.png)
![3-{5-Chloro-1-[3-(1-isobutyl-1h-pyrazol-4-yl)-benzenesulfonyl]-1h-indol-3-yl}-propionic acid](/img/structure/B13942335.png)
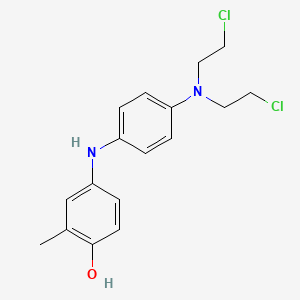

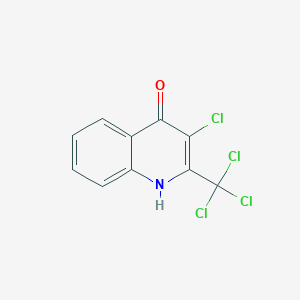
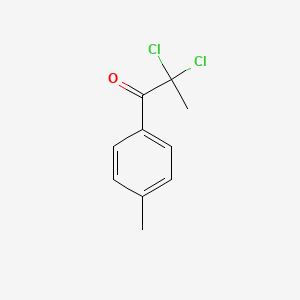
![5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol](/img/structure/B13942359.png)
